2-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)indoline-1-carboxamide
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Overview
Description
2-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)indoline-1-carboxamide is a complex organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a unique structure that combines an indoline moiety with a pyrrolidinone ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)indoline-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indoline Core: The indoline core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative.
Coupling of the Indoline and Pyrrolidinone Moieties: The final step involves coupling the indoline core with the pyrrolidinone ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Indole derivatives with various oxidation states.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)indoline-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, indoline derivatives, including this compound, are investigated for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anticancer, and antimicrobial effects, making them valuable in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)indoline-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: Another indoline derivative with a simpler structure, known for its use in the synthesis of various bioactive molecules.
1-Phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-3-one: A compound with a similar pyrrolidinone ring, studied for its potential biological activities.
Uniqueness
2-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)indoline-1-carboxamide stands out due to its combined indoline and pyrrolidinone moieties, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-11-15-7-5-6-10-18(15)23(14)20(25)21-16-12-19(24)22(13-16)17-8-3-2-4-9-17/h2-10,14,16H,11-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVQSNMWMBQFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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